molecular formula C3H4BrClO2S B2537182 2-Bromoprop-2-ene-1-sulfonyl chloride CAS No. 1602567-15-6

2-Bromoprop-2-ene-1-sulfonyl chloride

Cat. No.: B2537182
CAS No.: 1602567-15-6
M. Wt: 219.48
InChI Key: LSIJHWYFTOZAJD-UHFFFAOYSA-N
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Description

Significance of Vinylic Sulfonyl Halides in Synthetic Transformations

Vinylic sulfonyl halides represent a class of organic compounds characterized by a sulfonyl halide group directly attached to a carbon-carbon double bond. This structural motif imparts a distinct reactivity profile, making them valuable intermediates in a variety of synthetic transformations. The electron-withdrawing nature of the sulfonyl halide group activates the double bond for nucleophilic attack, positioning them as effective Michael acceptors. researchgate.netresearchgate.net Furthermore, the vinyl halide component can participate in a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The dual reactivity of these functional groups allows for their participation in cascade reactions, providing rapid access to complex molecular scaffolds. rsc.org Vinylic sulfonyl halides and their derivatives are instrumental in the synthesis of a diverse array of compounds, including heterocycles, which are prevalent in many biologically active molecules. chim.it Their ability to undergo cycloaddition reactions further expands their synthetic utility. researchgate.netmdpi.com

Scope and Relevance of 2-Bromoprop-2-ene-1-sulfonyl Chloride in Advanced Synthesis

While extensive research on the specific applications of this compound is still emerging, its structure suggests significant potential in advanced synthesis. As an intermediate, it is valuable in the synthesis of more complex organic molecules. smolecule.com Its reactivity allows for its use in the development of novel compounds in pharmaceutical chemistry, particularly in the synthesis of sulfonamide-containing drugs. smolecule.com In the realm of material science, the presence of both a reactive sulfonyl chloride and a polymerizable vinyl bromide moiety makes it a candidate for the development of new polymers and functional materials. smolecule.com The compound's ability to undergo nucleophilic substitution at the sulfonyl chloride group and participate in coupling reactions at the vinyl bromide site makes it a versatile tool for molecular elaboration. smolecule.com

Structural Features and Reactivity Context of this compound in Organic Chemistry

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the sulfonyl chloride group, the vinyl bromide moiety, and the prop-2-ene backbone. The sulfonyl chloride group is a potent electrophile, rendering the sulfur atom susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. smolecule.com

The vinyl bromide functionality provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of various substituents at the vinylic position. mdpi.com However, vinylic halides are generally unreactive towards traditional S(_N)1 and S(_N)2 reactions. youtube.com The double bond itself can undergo addition reactions and can also be involved in cycloaddition reactions, acting as a dienophile or dipolarophile. mdpi.comnih.gov The relative positioning of the bromine atom and the sulfonyl chloride group can influence the regioselectivity of these reactions through steric and electronic effects. The electron-withdrawing sulfonyl group can also influence the reactivity of the double bond in radical reactions. magtech.com.cn

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₄BrClO₂S
Molecular Weight 219.49 g/mol
IUPAC Name 2-bromo-2-propen-1-sulfonyl chloride
Canonical SMILES C=C(Br)CS(=O)(=O)Cl
InChI Key XRVUKQKOWRSTOH-UHFFFAOYSA-N
Exact Mass 217.88039 g/mol
Topological Polar Surface Area 42.5 Ų
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
XLogP3 1.4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoprop-2-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO2S/c1-3(4)2-8(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIJHWYFTOZAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromoprop 2 Ene 1 Sulfonyl Chloride

Direct Halogenation Strategies for 2-Bromoprop-2-ene-1-sulfonyl Chloride Formation

Direct halogenation strategies, often termed halosulfonylation, aim to introduce both a halogen and a sulfonyl group across a multiple bond in a single transformation. While methods for the direct synthesis of this compound are not extensively documented, analogous reactions involving the halosulfonylation of alkynes provide a conceptual framework. These reactions typically utilize a sulfonyl halide or a combination of a sulfur dioxide source and a halogenating agent.

For instance, the iron-catalyzed halosulfonylation of terminal alkynes with sulfonyl chlorides can yield (E)-β-chlorovinyl sulfones with high selectivity. nih.gov A plausible, though hypothetical, direct route to a related structure could involve the reaction of propyne (B1212725) with a reagent capable of delivering both a bromine atom and a sulfonyl chloride group. Such a reaction would likely proceed via a radical or electrophilic addition mechanism, where the regioselectivity of the addition would be a critical factor in yielding the desired "2-bromo" isomer. nih.gov The challenge in such a direct approach is controlling the reactivity to prevent polymerization or the formation of more stable sulfone products instead of the target sulfonyl chloride. nih.gov

Electrophilic Addition Approaches in the Synthesis of this compound

Electrophilic addition represents a fundamental approach for the functionalization of unsaturated carbon-carbon bonds. In the context of synthesizing this compound, an electrophilic addition pathway could theoretically start from an allene (B1206475) or propyne precursor. The triple bond of an alkyne is electron-rich and susceptible to attack by electrophiles, though it is generally less reactive than an alkene's double bond. libretexts.org

A hypothetical electrophilic addition of a "Br-SO2Cl" species to propyne would be governed by Markovnikov's rule, which predicts that the electrophilic portion (e.g., the sulfonyl group) would add to the less substituted carbon, while the nucleophilic bromide would add to the more substituted carbon, potentially leading to the desired constitutional isomer. libretexts.org The reaction proceeds through a highly unstable vinyl cation intermediate. libretexts.org Alternative pathways involving radical additions are also common for sulfonyl group introductions and can lead to different regiochemical outcomes. For example, the radical-mediated addition of sulfonyl radicals to alkynes is a well-established method for creating vinyl sulfones, and controlling this process to trap a vinyl radical with a chlorine source could yield the desired sulfonyl chloride. nih.gov

Multi-Step Synthesis Pathways Involving Bromination and Chlorination

Multi-step syntheses offer a more controlled, albeit longer, approach to complex molecules like this compound by building the functionality in a stepwise manner.

A robust and widely used method for preparing sulfonyl chlorides is the chlorination of the corresponding sodium sulfonates. nih.gov This strategy can be applied to the synthesis of the target molecule, provided the precursor, sodium 2-bromoprop-2-ene-1-sulfonate, is accessible. The synthesis of this precursor could be envisioned starting from a suitable C3 bromide. Microwave-assisted synthesis has been shown to significantly improve the conversion of various bromides to their respective sodium sulfonates by reaction with sodium sulfite, reducing reaction times and increasing yields. nih.gov

Once the sodium 2-bromoprop-2-ene-1-sulfonate is obtained, it can be converted to the target sulfonyl chloride using standard chlorinating agents. Reagents such as thionyl chloride (SOCl2), often with a catalytic amount of dimethylformamide (DMF), or phosphorus oxychloride (POCl₃) are effective for this transformation. nih.gov The reaction typically involves heating the sodium sulfonate with the chlorinating agent, followed by an aqueous workup to isolate the sulfonyl chloride.

General Reaction Scheme:

R-Br + Na₂SO₃ → R-SO₃Na + NaBr

R-SO₃Na + SOCl₂ → R-SO₂Cl + SO₂ + NaCl

(Where R = 2-Bromoprop-2-en-1-yl)

Sequential functionalization involves the stepwise introduction of the required chemical groups onto a simple starting scaffold. This approach allows for precise control over the molecular architecture. One plausible, albeit undocumented, sequence for this compound could begin with a readily available C3 building block.

A hypothetical pathway could start from 2,3-dibromopropene (B1205560). This intermediate could be reacted with a sulfur nucleophile, such as thiourea (B124793), to form an S-alkylisothiourea salt. This type of salt is a stable, odorless precursor to the corresponding sulfonyl chloride. organic-chemistry.orgresearchgate.net The subsequent oxidative chlorosulfonation can be achieved under mild, environmentally friendly conditions using N-chlorosuccinimide (NCS) in an acidic aqueous medium. organic-chemistry.orgthieme-connect.com This method avoids the use of harsh and toxic reagents like chlorine gas. organic-chemistry.org

Hypothetical Sequential Protocol:

Bromination: Conversion of a propene derivative to 2,3-dibromopropene.

Sulfur Introduction: Reaction of 2,3-dibromopropene with thiourea to form the corresponding S-allyl isothiourea salt.

Oxidative Chlorination: Treatment of the isothiourea salt with N-chlorosuccinimide (NCS) and an acid (e.g., HCl) to yield this compound.

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing product yield, minimizing byproducts, and ensuring process safety and efficiency. For the synthesis of sulfonyl chlorides, key parameters include the choice of reagents, solvent, temperature, and reaction time.

In the synthesis of sulfonyl chlorides from sulfonyl hydrazide precursors, a model reaction demonstrated the importance of the halogen source and solvent. nih.gov An investigation using 4-methylbenzenesulfonhydrazide showed that N-chlorosuccinimide (NCS) was the optimal chlorine source, providing a near-quantitative yield, while various inorganic chlorides gave significantly lower yields or no reaction. nih.govresearchgate.net Acetonitrile (CH₃CN) was found to be the most effective solvent. nih.govresearchgate.net

The table below, adapted from a study on benzenesulfonyl chloride synthesis, illustrates a typical optimization process that could be applied to the synthesis of this compound from a suitable precursor. nih.gov

EntryChlorine SourceSolventYield (%)
1MgCl₂CH₃CNN.R.
2NaClCH₃CNN.R.
3CuClCH₃CN38
4SOCl₂CH₃CN95
5NCSCH₃CN99
6NCSDCM83
7NCSTHF75
N.R. = No Reaction. Data adapted from a model system for sulfonyl chloride synthesis. nih.gov

Furthermore, for industrial-scale production, transitioning from batch to continuous flow processing can offer significant advantages. Continuous manufacturing allows for better control over reaction exotherms, precise management of reaction times, and improved safety, ultimately leading to higher spacetime yields compared to batch processes. mdpi.com

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. For the synthesis of sulfonyl chlorides, several greener alternatives to traditional methods have been developed.

Safer Reagents: A key advancement is the replacement of hazardous reagents like chlorine gas or thionyl chloride. The use of N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) for oxidative chlorosulfonation provides a safer and more environmentally benign approach. researchgate.netorganic-chemistry.org The byproduct of NCS, succinimide, can be recovered and recycled back into NCS, improving atom economy. organic-chemistry.orgthieme-connect.com

Alternative Solvents: Many traditional organic solvents are volatile and toxic. The development of synthetic methods that utilize water as a solvent is a significant green improvement. Visible-light-induced reactions using an electron donor-acceptor (EDA) complex strategy have been successfully performed in water with the aid of surfactants, which create micellar microreactors that promote the reaction. rsc.org

Energy Efficiency and Catalysis: Photocatalysis offers a powerful green tool, using light as a traceless reagent to drive reactions under mild, room-temperature conditions. nih.govacs.org This reduces the energy consumption associated with heating reactions. The use of heterogeneous photocatalysts, which can be easily filtered and reused, further enhances the sustainability of the process. acs.org For example, potassium poly(heptazine imide), an inexpensive and heterogeneous catalyst, has been used to mediate the synthesis of sulfonyl chlorides from aryldiazonium salts under visible light. acs.org

By incorporating these green chemistry principles, the synthesis of this compound and other valuable chemical intermediates can be made more sustainable and environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 2 Bromoprop 2 Ene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride (-SO₂Cl) functional group is a potent electrophile, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. smolecule.commagtech.com.cn This reactivity is central to many of the synthetic applications of 2-Bromoprop-2-ene-1-sulfonyl chloride, allowing for the facile introduction of the vinyl sulfonyl scaffold into various molecular frameworks.

The reaction between sulfonyl chlorides and primary or secondary amines is a cornerstone of sulfonamide synthesis. chemguide.co.uklibretexts.org In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. chemguide.co.uk This process typically results in the displacement of the chloride ion and the formation of a stable sulfonamide bond (-SO₂-N<). libretexts.orgsmolecule.com

The general reaction proceeds as follows:

R-NH₂ + Cl-SO₂-R' → R-NH-SO₂-R' + HCl

Due to the formation of hydrochloric acid as a byproduct, a base is often added to the reaction mixture to neutralize the acid and drive the reaction to completion. The reaction of this compound with various amines provides a direct route to a series of substituted 2-bromoprop-2-ene-1-sulfonamides. These products are of interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. libretexts.org

Table 1: General Nucleophilic Substitution with Amine Nucleophiles

Nucleophile Reagent Product Class
Primary Amine (R-NH₂) This compound N-substituted-2-bromoprop-2-ene-1-sulfonamide

Analogous to the reaction with amines, this compound readily reacts with alcohol nucleophiles to furnish sulfonate esters (-SO₂-OR). libretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur center, leading to the expulsion of the chloride leaving group. youtube.com

These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves to activate the alcohol and neutralize the HCl generated during the reaction. youtube.com The formation of a sulfonate ester from an alcohol is a significant transformation as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., tosylate or mesylate), which is highly useful for subsequent substitution or elimination reactions. libretexts.org

Table 2: General Nucleophilic Substitution with Alcohol Nucleophiles

Nucleophile Reagent Product Class

The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond of the alcohol is not broken during the process. libretexts.orgyoutube.com

While the sulfonyl chloride moiety is reactive, the bromoalkene portion of the molecule can also undergo reaction with nucleophiles under specific conditions, often preceding or occurring in concert with reactions at the sulfur center. A notable example is the reaction with thiols in the presence of a base, which has been studied extensively using the analogous compound, 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) (BPESF). rsc.orgthenote.app

The proposed mechanism for this transformation does not involve a direct substitution at the sulfur atom. Instead, it begins with a base-mediated β-elimination of hydrogen bromide from the 2-bromoprop-2-ene backbone. rsc.org This elimination step generates a highly reactive allene (B1206475) intermediate, propa-1,2-diene-1-sulfonyl fluoride. Subsequently, the thiol acts as a nucleophile and attacks the β-carbon of the electron-deficient allene through a Michael-type addition. rsc.org This sequence ultimately yields β-sulfanyl vinyl sulfonyl fluoride products with high stereoselectivity, favoring the thermodynamically more stable E-isomer. rsc.org This methodology provides an efficient, transition-metal-free route to highly functionalized vinyl sulfonyl fluorides. rsc.orgthenote.app Given the similar leaving group ability of chloride, a comparable reaction pathway is expected for this compound.

Table 3: Synthesis of β-Sulfanyl Vinyl Sulfonyl Fluorides from BPESF and Various Thiols rsc.org (Note: Data is for the analogous sulfonyl fluoride compound, BPESF)

Thiol Reactant Base Solvent Time (h) Product Yield (%)
4-Methylbenzenethiol Et₃N DCE 2.0 98
4-Methoxybenzenethiol Et₃N DCE 2.0 99
4-Chlorobenzenethiol Et₃N DCE 2.0 97
Thiophenol Et₃N DCE 2.0 99
2-Naphthalenethiol Et₃N DCE 2.0 100
Cyclohexanethiol Et₃N DCE 2.0 96

Electrophilic Additions to the Alkene Functional Group

The carbon-carbon double bond in this compound can undergo electrophilic addition reactions. smolecule.com In a typical electrophilic addition, such as the addition of a hydrogen halide (HX), the π-electrons of the alkene attack the electrophile (H⁺), forming a carbocation intermediate and a halide ion (X⁻). libretexts.orglibretexts.org In the second step, the halide ion acts as a nucleophile, attacking the carbocation to form the final product. libretexts.orgyoutube.com

For an unsymmetrical alkene, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that has the greater number of hydrogen atoms. libretexts.orgchemguide.co.uk However, the regiochemical outcome for this compound is more complex due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group and the presence of the bromine atom. These substituents significantly influence the stability of the potential carbocation intermediates, potentially leading to deviations from the simple Markovnikov prediction. The formation of a more stable carbocation will be the determining factor for the major product formed. libretexts.org

Elimination Reactions Facilitated by the Bromine Atom

The vinyl bromine atom in this compound facilitates elimination reactions, particularly in the presence of a base. vulcanchem.comsmolecule.com As detailed in section 3.1.3, the molecule can undergo a β-elimination of hydrogen bromide (HBr). rsc.org

The mechanism involves the abstraction of a proton from the C1 carbon by a base. chemguide.uk This is followed by a rearrangement of electrons that results in the formation of a carbon-carbon double bond between C1 and C2, and the expulsion of the bromide ion from the C2 carbon. chemguide.uklibretexts.org This E2-type mechanism leads to the formation of a reactive allene intermediate (propa-1,2-diene-1-sulfonyl chloride). rsc.org This allene is a powerful electrophile and can be trapped by various nucleophiles, providing a pathway to a diverse range of functionalized organic molecules.

Radical Reaction Pathways of this compound

This compound possesses functionalities that can participate in radical reactions. Sulfonyl chlorides can serve as precursors to sulfonyl radicals under appropriate conditions, which can then engage in various transformations. magtech.com.cnnih.gov

Furthermore, the alkene moiety is susceptible to radical addition reactions. A prominent example is the radical-mediated thiol-ene reaction, where a thiyl radical (RS•) adds across the double bond. nih.gov This process is typically initiated by light or a radical initiator and proceeds via a chain mechanism, resulting in an anti-Markovnikov addition product. nih.gov

Additionally, research on the analogous compound 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) has shown it to be an effective radical acceptor in Giese-type reactions with alkyl iodides. researchgate.net This suggests that this compound could similarly react with alkyl radicals, adding to the carbon of the double bond to form a new carbon-carbon bond. The potential for these radical pathways significantly broadens the synthetic utility of this compound, opening avenues for the construction of complex aliphatic sulfonyl chlorides. researchgate.net

Computational Investigations into this compound Transformations Remain Underexplored

A comprehensive search of scientific literature reveals a notable absence of dedicated computational studies on the reaction mechanisms and transition states of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, predicting reactivity, and characterizing transient species, its application to this specific sulfonyl chloride appears to be a nascent or currently unpublished area of research.

Theoretical investigations are instrumental in providing molecular-level insights that complement experimental findings. For a compound like this compound, which possesses multiple reactive sites—including the sulfonyl chloride group, a double bond, and an allylic bromide—computational studies could offer significant predictive power. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the geometric and electronic structures of reactants, intermediates, transition states, and products.

Key areas where computational analysis could provide valuable information include:

Mapping Potential Energy Surfaces: Detailed mapping of the potential energy surfaces for various reactions, such as nucleophilic substitution at the sulfonyl group, addition reactions at the double bond, or allylic substitution, would help in identifying the most favorable reaction pathways under different conditions.

Transition State Analysis: The identification and characterization of transition state structures are crucial for understanding the kinetics of a reaction. Computational methods can determine the geometry, energy, and vibrational frequencies of these transient species, thereby allowing for the calculation of activation energy barriers.

Mechanistic Elucidation: Computational studies could help distinguish between different possible reaction mechanisms, for example, concerted versus stepwise pathways, or radical versus ionic mechanisms. This would involve analyzing the electronic structure changes along the reaction coordinate.

Although no specific studies on this compound were identified, related research on other unsaturated sulfonyl chlorides and bromoalkenes provides a framework for how such investigations could be approached. For instance, computational studies on the E2 elimination reaction of 2-bromopropane (B125204) have been used to investigate the reaction mechanism, activation energy, and electronic structure changes. researchgate.net Similarly, mechanistic insights into reactions involving related functional groups, such as propargyl and allene systems, have been successfully gained through a combination of kinetic studies and density functional theory calculations. nih.govresearchgate.net

The lack of published computational data for this compound highlights a research gap. Future computational work in this area would be invaluable for rationalizing its observed reactivity and for guiding the design of new synthetic methodologies that utilize this versatile chemical building block.

Applications of 2 Bromoprop 2 Ene 1 Sulfonyl Chloride in Complex Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The unique arrangement of functional groups in 2-bromoprop-2-ene-1-sulfonyl chloride and its derivatives makes it a powerful tool for the synthesis of heterocyclic compounds. These compounds are central to medicinal chemistry and materials science. The reagent's ability to participate in cycloaddition and multi-component reactions has been effectively leveraged to create complex ring systems in a controlled manner.

A significant application of a derivative of this compound is in the synthesis of substituted 4H-chromene frameworks. Chromenes are a class of oxygen-containing heterocycles that form the core of many biologically active molecules. Research has demonstrated that 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) (BPESF), which is directly synthesized from the title sulfonyl chloride, can be used to construct highly functionalized indolyl-4H-chromene-3-sulfonyl fluoride derivatives. mdpi.com This transformation highlights the utility of the prop-2-ene-1-sulfonyl backbone as a foundational element for building these important heterocyclic scaffolds.

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products from three or more starting materials in a single reaction vessel, minimizing waste and saving time. The derivative of this compound, BPESF, has been successfully employed as a key component in such a reaction. mdpi.com Specifically, a one-pot, sequential three-component reaction between a salicylaldehyde, an indole, and BPESF yields a variety of sulfonyl fluoride-substituted 4H-chromene derivatives. mdpi.com This method is noted for its efficiency and use of readily available starting materials under mild conditions, providing the desired products in moderate to excellent yields, as shown in the table below. mdpi.com

EntrySalicylaldehyde SubstituentIndole SubstituentProduct Yield (%)
1HH94%
25-BrH91%
35-ClH89%
43-OCH3H85%
5H5-Br82%
6H5-Cl88%
7H5-F86%
This table presents selected data from a study on the one-pot synthesis of indolyl-4H-chromene-3-sulfonyl fluoride derivatives using BPESF, demonstrating the scope and efficiency of the reaction. mdpi.com

Precursor in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Reagent Development

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions that relies on the unique reactivity of sulfonyl fluorides (-SO₂F). These compounds are generally more stable than their sulfonyl chloride counterparts but exhibit excellent reactivity with nucleophiles under specific activation conditions. researchgate.net this compound serves as a direct and crucial precursor for the synthesis of a key SuFEx-active reagent. mdpi.com

Through a simple halogen exchange reaction, this compound is converted into 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF). mdpi.com This transformation is significant because it turns the less stable sulfonyl chloride into a robust, SuFEx-clickable reagent. mdpi.comresearchgate.net The resulting BPESF molecule contains both a vinyl bromide and a sulfonyl fluoride, making it a versatile connector hub for building complex molecules using orthogonal reaction strategies. mdpi.com

Reaction Scheme: Conversion to SuFEx Reagent

Reactant Reagent Product
This compound KHF₂ 2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF)

This table outlines the straightforward conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride, a key reagent for SuFEx click chemistry. mdpi.com

Role in the Synthesis of Organosulfur Compounds

The sulfonyl chloride functional group is a cornerstone in organosulfur chemistry, primarily serving as a highly reactive electrophile for introducing the sulfonyl group (-SO₂) into molecules. magtech.com.cn this compound is a classic example of this reagent class and is expected to undergo reactions typical of sulfonyl chlorides to produce a variety of organosulfur compounds.

The most common transformations involve nucleophilic substitution at the sulfur atom. ekb.egeurjchem.com

Sulfonamide Synthesis: Reaction with primary or secondary amines in the presence of a base yields sulfonamides. This is one of the most fundamental reactions of sulfonyl chlorides and is widely used in medicinal chemistry. researchgate.netekb.eg

Sulfonate Ester Synthesis: Reaction with alcohols or phenols, typically in the presence of a base like pyridine, affords sulfonate esters. eurjchem.com

These reactions allow the 2-bromoprop-2-enylsulfonyl moiety to be incorporated into a wide array of molecular structures, leveraging the established and reliable chemistry of the sulfonyl chloride group.

Stereoselective Transformations Utilizing this compound

The structure of this compound contains a prochiral double bond, which presents a theoretical opportunity for stereoselective transformations, such as asymmetric addition or cyclopropanation reactions. Stereoselective reactions are crucial in organic synthesis for controlling the three-dimensional arrangement of atoms in a molecule, which is particularly important in the synthesis of pharmaceuticals.

However, while the potential for such transformations exists, a review of the scientific literature does not show prominent, specific examples of stereoselective reactions utilizing this compound as the substrate. Research on related structures, such as 2-chloroprop-2-ene-1-sulfonyl fluoride, has shown that stereoselective additions are possible, suggesting that the underlying scaffold is amenable to such control. researchgate.net Nevertheless, documented applications of this principle directly to this compound remain to be extensively explored.

Development of Novel Reagents and Catalysts from this compound

A key application of this compound is its use as a starting material for the development of more specialized and stable reagents. As detailed in section 4.2, its conversion to 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) is a prime example of this utility. mdpi.com

The synthesis of BPESF from the sulfonyl chloride precursor represents the development of a novel reagent with enhanced properties. mdpi.com While the sulfonyl chloride is highly reactive, it can be sensitive to moisture. The corresponding sulfonyl fluoride (BPESF) is significantly more stable, allowing for easier handling and purification, while retaining a high, controllable reactivity for SuFEx and heterocyclic synthesis. mdpi.comresearchgate.net Therefore, this compound is not just an intermediate but a foundational platform for creating advanced, next-generation reagents tailored for specific, high-value applications like click chemistry and efficient multi-component reactions. mdpi.com

Research on Derivatives and Analogues of 2 Bromoprop 2 Ene 1 Sulfonyl Chloride

2-Bromoprop-2-ene-1-sulfonyl Fluoride (B91410) (BPESF) as a Key Analogue in Chemical Research

2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF) is a significant analogue of 2-bromoprop-2-ene-1-sulfonyl chloride. The substitution of the chlorine atom with fluorine in the sulfonyl group imparts unique properties, making BPESF a valuable tool in various chemical research domains, particularly in the field of "click chemistry".

Synthetic Routes to 2-Bromoprop-2-ene-1-sulfonyl Fluoride

The synthesis of sulfonyl fluorides from their corresponding sulfonyl chloride precursors is a well-established transformation in organic chemistry. nih.gov The most common method involves a halogen exchange reaction. This process can be applied to prepare BPESF from this compound.

Common fluorinating agents for this transformation include potassium fluoride (KF) or potassium bifluoride (KHF₂), often in an aqueous solution or with a phase transfer catalyst like 18-crown-6 to enhance efficiency. nih.gov The general reaction involves the nucleophilic attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Table 1: Potential Synthetic Routes to BPESF

Precursor Reagents Reaction Type Key Advantages
This compound KHF₂ or KF (aq.) Halogen Exchange Readily available precursor, straightforward procedure. nih.gov

Comparative Reactivity Studies of BPESF with this compound

The difference in the halogen atom (fluorine vs. chlorine) attached to the sulfonyl group leads to significant differences in reactivity and stability between BPESF and its sulfonyl chloride counterpart.

Stability: Sulfonyl fluorides are generally more thermally and chemically robust than sulfonyl chlorides. nih.gov The strong sulfur-fluorine (S-F) bond makes BPESF more resistant to hydrolysis and thermolysis compared to the more labile sulfur-chlorine (S-Cl) bond in this compound. nih.gov

Reactivity: While more stable, the sulfonyl fluoride group is still a potent electrophile. It participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a category of click chemistry reactions. enamine.netrsc.orgresearchgate.net This allows BPESF to react selectively with nucleophiles under specific conditions. In contrast, the higher reactivity of the sulfonyl chloride can sometimes lead to undesired side reactions or decomposition. The balanced stability and reactivity of sulfonyl fluorides make them preferred reagents in complex biological systems and for the synthesis of advanced materials. nih.govresearchgate.net

Table 2: Reactivity Comparison: BPESF vs. This compound

Property 2-Bromoprop-2-ene-1-sulfonyl Fluoride (BPESF) This compound
S-X Bond Strength Higher (Strong S-F bond) Lower (Weaker S-Cl bond)
Hydrolytic Stability High resistance to hydrolysis nih.gov Prone to hydrolysis
Thermal Stability More robust at higher temperatures nih.gov Less thermally stable
Primary Reactivity Selective electrophile, SuFEx "click" reactions researchgate.net Highly reactive electrophile, general sulfonylation

| Handling | Generally more stable and easier to handle | More reactive, requires more stringent handling |

Applications of BPESF in Advanced Organic Synthesis

The unique properties of the sulfonyl fluoride group make BPESF and its analogues valuable reagents in modern organic synthesis.

Click Chemistry: As a SuFEx reagent, BPESF can be used to create stable linkages in molecules, a cornerstone of click chemistry. This has applications in drug discovery, chemical biology, and materials science. enamine.netresearchgate.net

Synthesis of Functionalized Molecules: Analogues like 1-bromoethene-1-sulfonyl fluoride are used in [3+2] cycloaddition reactions to construct functionalized heterocycles such as isoxazoles that possess a sulfonyl fluoride moiety. enamine.netrsc.org Similarly, BPESF can serve as a building block for complex molecules, leveraging its three reactive sites: the sulfonyl fluoride, the vinyl bromide, and the allylic position.

Chemical Biology: Sulfonyl fluorides are used as reactive probes to selectively label specific amino acid residues (like serine, tyrosine, and lysine) in proteins, aiding in the study of protein function and drug discovery. nih.govenamine.net

Exploration of Other Halogenated Sulfonyl Chlorides and their Synthetic Utility

The family of sulfonyl halides extends beyond chlorides and fluorides to include bromides and iodides. The stability of these compounds generally decreases in the order: RSO₂F > RSO₂Cl > RSO₂Br > RSO₂I. wikipedia.org

Other halogenated propene sulfonyl chlorides, such as 2-chloroprop-2-ene-1-sulfonyl chloride, serve as important reactive intermediates. These compounds are highly electrophilic due to the presence of both the sulfonyl chloride group and the halogenated double bond. Their synthetic utility stems from their ability to participate in a variety of reactions:

Nucleophilic Substitution: They react readily with nucleophiles like amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. quora.com

Cycloadditions: The activated double bond can participate in cycloaddition reactions to form complex cyclic structures.

Radical Reactions: Sulfonyl bromides, in particular, are known to undergo light-induced homolysis to generate sulfonyl radicals, which can then add to alkenes. wikipedia.org

2-Bromoprop-2-ene-1-sulfonamide and Related Sulfonamide Derivatives

The reaction of this compound with ammonia or primary/secondary amines provides a direct route to 2-bromoprop-2-ene-1-sulfonamide and its N-substituted derivatives. This is one of the most common and important transformations of sulfonyl chlorides. nih.govresearchgate.net

The resulting sulfonamides are of significant interest due to the broad spectrum of biological activities exhibited by this class of compounds, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netekb.eg The synthesis involves the nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. researchgate.net

Once the parent sulfonamide is formed, further derivatization is possible. For instance, the nitrogen atom of the sulfonamide can be alkylated, and the vinyl bromide moiety can participate in cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce a wide range of substituents, creating a library of novel compounds for biological screening. nih.gov

Comparative Analysis of Reactivity with Prop-2-ene-1-sulfonyl chloride

A comparison between this compound and its non-brominated analogue, prop-2-ene-1-sulfonyl chloride (also known as allyl sulfonyl chloride), highlights the significant electronic and steric influence of the bromine atom. cymitquimica.com

Nucleophilic Attack at Sulfur: Both compounds are reactive towards nucleophiles at the sulfonyl group. However, the electron-withdrawing nature of the bromine atom in this compound may slightly increase the electrophilicity of the sulfur atom, potentially accelerating reactions with nucleophiles compared to prop-2-ene-1-sulfonyl chloride.

Reactivity of the Double Bond: The double bond in prop-2-ene-1-sulfonyl chloride behaves as a typical alkene. In contrast, the double bond in this compound is electronically modified by the bromine atom. This makes it susceptible to reactions specific to vinyl halides, most notably palladium-catalyzed cross-coupling reactions. This feature is absent in prop-2-ene-1-sulfonyl chloride and represents a major difference in their synthetic utility.

Allylic Reactivity: Both molecules possess an allylic system. However, the stability of any potential intermediates in allylic substitution reactions would be influenced by the bromine substituent. In SN2-type reactions, the transition state's stability can be affected by the adjacent pi system of the double bond. reddit.com The presence of bromine could alter the orbital interactions that stabilize this transition state.

Table 3: Comparative Properties of this compound and Prop-2-ene-1-sulfonyl chloride

Feature This compound Prop-2-ene-1-sulfonyl chloride
Key Functional Groups Allylic sulfonyl chloride, Vinyl bromide Allylic sulfonyl chloride
Molecular Weight 219.50 g/mol (approx.) 140.59 g/mol scbt.com
Reactivity at Sulfur High, potent sulfonating agent High, potent sulfonating agent cymitquimica.com
Unique Synthetic Handle Vinyl bromide allows for cross-coupling reactions None

| Potential Applications | Bifunctional building block for complex synthesis | Sulfonating agent for preparing sulfonamides/esters cymitquimica.com |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For derivatives of 2-Bromoprop-2-ene-1-sulfonyl chloride, ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a typical reaction product, the protons on the double bond (vinylic protons) are expected to appear in the downfield region, generally between δ 5.5 and 6.5 ppm. The chemical shift is influenced by the presence of the bromine atom on the same carbon. The methylene protons (CH₂) adjacent to the sulfonyl group would also exhibit a characteristic signal, the position of which depends on the final structure of the product. The sensing mechanism and structural analysis of related compounds have been investigated using ¹H-NMR. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moiety This table is interactive. Click on the headers to sort.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Vinylic Protons (=CH₂) 5.5 - 6.5 Singlet (each) or Doublet

Note: Predicted values are based on analogous structures and may vary based on solvent and specific reaction product.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₃H₄BrClO₂S), MS is crucial for confirming its identity and monitoring reaction progress.

The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a distinctive isotopic pattern for the molecular ion (M⁺). The relative abundances of these isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1) create a characteristic cluster of peaks at M, M+2, and M+4. docbrown.info This pattern is a key signature for confirming the presence of both halogen atoms in the molecule or its fragments. Electron ionization (EI) and chemical ionization (CI) are common techniques used for the analysis of sulfonyl chlorides and their derivatives. core.ac.uk

Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical (·Cl) or the sulfur dioxide molecule (SO₂), providing further structural information.

Table 2: Isotopic Distribution for the Molecular Ion of C₃H₄BrClO₂S This table is interactive. Click on the headers to sort.

Isotopic Combination Mass (m/z) Relative Abundance (Approx.)
⁷⁹Br³⁵Cl 218 ~75%
⁸¹Br³⁵Cl / ⁷⁹Br³⁷Cl 220 100% (Base Peak)

Advanced Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic methods are essential for separating components of a reaction mixture and assessing the purity of the isolated products.

Gas Chromatography (GC) is frequently used for the analysis of volatile compounds like sulfonyl chlorides. researchgate.net However, the thermal lability of many sulfonyl chlorides can lead to decomposition in the hot injector port, which can complicate quantitative analysis. oup.com To circumvent this, derivatization is often employed, such as converting the sulfonyl chlorides into more thermally stable sulfonamides prior to GC analysis. core.ac.uk This allows for more accurate and reproducible purity assessments.

High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for less volatile or thermally sensitive derivatives. Reversed-phase HPLC is commonly used to separate the target compound from impurities and unreacted starting materials, providing a reliable measure of purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction in real-time. acs.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the formation of the product and disappearance of reactants can be visualized, often under UV light. acs.org

Table 3: Chromatographic Techniques for Analysis This table is interactive. Click on the headers to sort.

Technique Primary Application Key Considerations
Gas Chromatography (GC) Purity assessment of volatile compounds Potential for thermal degradation; derivatization may be necessary. core.ac.ukoup.com
High-Performance Liquid Chromatography (HPLC) Purity assessment for non-volatile or thermally sensitive compounds Requires selection of appropriate column and mobile phase.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound and its derivatives, IR spectroscopy provides clear evidence for the key structural features.

The most diagnostic absorptions are the strong, asymmetric and symmetric stretching vibrations of the sulfonyl chloride (S=O) group, which typically appear around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration in the region of 1630-1650 cm⁻¹. Additionally, the C-Br and C-Cl stretching vibrations can be observed in the fingerprint region of the spectrum, typically below 800 cm⁻¹. docbrown.info

Table 4: Characteristic IR Absorption Frequencies This table is interactive. Click on the headers to sort.

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹)
Sulfonyl Chloride S=O Asymmetric Stretch ~1370
Sulfonyl Chloride S=O Symmetric Stretch ~1180
Alkene C=C Stretch 1630 - 1650
Haloalkane C-Cl Stretch 600 - 800

Future Perspectives and Emerging Research Avenues

Untapped Reactivity Modes and Catalytic Transformations of 2-Bromoprop-2-ene-1-sulfonyl Chloride

The unique structural arrangement of this compound presents a platform for exploring a variety of untapped reactivity modes. The presence of both a highly reactive sulfonyl chloride group and a versatile 2-bromoallyl moiety opens the door to a range of catalytic transformations that could lead to the synthesis of complex molecular architectures.

Future research is likely to focus on leveraging the dual reactivity of this compound. For instance, the sulfonyl chloride group can readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. Simultaneously, the 2-bromoallyl group is an excellent substrate for various catalytic cross-coupling reactions. This dual functionality could be exploited in sequential or one-pot multi-component reactions to build molecular complexity rapidly.

Key areas for future investigation include:

Palladium-catalyzed cross-coupling reactions: The vinyl bromide of the 2-bromoallyl group is a prime candidate for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents.

Copper-catalyzed reactions: Copper catalysis could be employed for reactions such as the Ullmann condensation or the synthesis of nitrogen-containing heterocycles.

Radical reactions: The allylic and vinylic positions could be susceptible to radical addition or substitution reactions, opening up avenues for the synthesis of novel functionalized molecules.

Asymmetric catalysis: The development of enantioselective catalytic transformations targeting the prochiral centers of derivatives of this compound could lead to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Table 1: Potential Catalytic Transformations of this compound

Reaction TypeCatalytic System (Example)Potential Products
Suzuki CouplingPd(PPh₃)₄, baseAryl- or vinyl-substituted propenyl sulfonamides/sulfonates
Heck CouplingPd(OAc)₂, P(o-tol)₃Cinnamyl-type sulfonamides/sulfonates
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, amine baseAlkynyl-substituted propenyl sulfonamides/sulfonates
Buchwald-Hartwig AminationPd₂(dba)₃, ligand, baseN-allyl sulfonamides with diverse substitution patterns

Integration into Flow Chemistry and Automated Synthesis Platforms

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. seqens.comnovasynth.com The highly reactive nature of sulfonyl chlorides makes them well-suited for flow chemistry applications, where precise control over reaction parameters can be achieved. seqens.com

Future research will likely explore the integration of this compound into continuous flow processes. This could offer several advantages over traditional batch synthesis, including:

Enhanced Safety: Flow reactors can handle highly reactive or hazardous reagents more safely due to the small reaction volumes and superior heat and mass transfer.

Improved Yield and Selectivity: Precise control over temperature, pressure, and stoichiometry in a flow system can lead to higher yields and fewer byproducts.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch, facilitating the transition from laboratory-scale synthesis to industrial production.

Automation: The integration of flow reactors with automated control systems can enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries based on the this compound scaffold.

Theoretical Chemistry Insights for Predicting Novel Reactivity

Computational and theoretical chemistry are becoming indispensable tools for predicting the reactivity of molecules and guiding the design of new synthetic routes. mdpi.commit.edu In the case of this compound, theoretical studies could provide valuable insights into its electronic structure, reaction mechanisms, and potential for novel transformations.

Future research in this area could involve:

Density Functional Theory (DFT) calculations: To investigate the molecule's frontier molecular orbitals (HOMO and LUMO) and predict its reactivity towards various electrophiles and nucleophiles.

Transition state modeling: To elucidate the mechanisms of potential reactions and predict their activation energies, thus guiding the selection of optimal reaction conditions.

In silico screening: To virtually screen potential catalysts and reaction partners to identify promising candidates for experimental investigation.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this compound.

Development of Sustainable Synthetic Routes for this compound and its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. researchgate.netresearchgate.net Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Potential avenues for greening the synthesis of this compound and its downstream products include:

Catalytic methods: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste and improve atom economy.

Use of greener solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in place of traditional volatile organic compounds.

Energy efficiency: Investigating the use of microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption.

Waste valorization: Developing methods to convert byproducts into valuable materials.

Expanding the Scope of Applications in Materials Science through Tailored Derivatives

The unique combination of a polymerizable alkene and a reactive sulfonyl chloride group makes this compound an attractive monomer for the synthesis of functional polymers. nbinno.com The sulfonyl chloride moiety can be readily post-functionalized to introduce a wide range of chemical functionalities, allowing for the tailoring of material properties for specific applications.

Future research in materials science could explore the use of this compound and its derivatives in the development of:

Functional coatings and adhesives: The ability to introduce various functional groups could be used to create coatings with enhanced adhesion, scratch resistance, or antimicrobial properties.

Membranes for separation and purification: Polymers derived from this monomer could be functionalized to create membranes with specific pore sizes and chemical affinities for applications in water purification and gas separation.

Smart materials: The incorporation of responsive functional groups could lead to the development of materials that change their properties in response to external stimuli such as pH, temperature, or light.

Biomaterials: The sulfonyl chloride group can be used to attach biomolecules, such as peptides or carbohydrates, to create biocompatible and bioactive materials for applications in tissue engineering and drug delivery.

Table 2: Potential Applications of Polymers Derived from this compound

Application AreaPotential FunctionalizationDesired Property
Advanced CoatingsFluorinated side chainsHydrophobicity, oleophobicity
Separation MembranesQuaternary ammonium saltsIon-exchange capacity
Smart HydrogelsThermoresponsive polymersControlled swelling/shrinking
Biomedical ScaffoldsCell-adhesive peptidesEnhanced cell attachment and growth

Q & A

Basic: What are the optimal synthetic pathways for 2-bromoprop-2-ene-1-sulfonyl chloride, and how are reaction conditions optimized?

Answer:
A common method involves reacting sodium sulfonate derivatives with halogenating agents. For example, sodium 2-methylprop-2-ene-1-sulfonate can be treated with phosphorus oxychloride (POCl₃) under reflux at 120°C for 12 hours, followed by distillation to remove excess reagent . Optimization includes monitoring reaction progress via TLC or GC-MS and adjusting stoichiometric ratios (e.g., POCl₃ in excess to drive sulfonyl chloride formation). Purity is enhanced via vacuum distillation or recrystallization using non-polar solvents.

Advanced: How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved during characterization?

Answer:
Contradictions in spectral data often arise from impurities or isomerization. For example, the compound’s allylic bromide moiety may lead to unexpected splitting in ¹H NMR due to dynamic effects. To resolve this:

  • Perform variable-temperature NMR to detect conformational changes .
  • Compare experimental IR spectra with DFT-calculated vibrational modes to confirm functional groups .
  • Use high-resolution mass spectrometry (HRMS) to validate molecular ion peaks and rule out byproducts .

Basic: What safety protocols are essential when handling this compound in electrophilic reactions?

Answer:
Critical precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile sulfonyl chloride vapors .
  • Protective gear : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound is corrosive .
  • Emergency response : Immediate washing with soap/water for skin exposure and artificial respiration if inhaled .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:
The sulfonyl chloride group acts as a strong electron-withdrawing group, activating the adjacent alkene for nucleophilic attack. Computational studies (e.g., DFT) reveal:

  • The LUMO is localized on the sulfonyl chloride, facilitating SN2 mechanisms with nucleophiles like amines .
  • Bromine’s steric bulk may hinder regioselectivity in Suzuki-Miyaura couplings, requiring palladium catalysts with bulky ligands .

Basic: What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

  • HPLC-UV/Vis : Detect non-volatile impurities (e.g., unreacted sulfonate precursors) using C18 columns and acetonitrile/water gradients .
  • GC-FID : Identify volatile byproducts (e.g., residual POCl₃) with capillary columns and flame ionization detection .
  • Ion chromatography : Quantify ionic impurities like chloride or sulfate .

Advanced: How can solvent effects modulate the stability of this compound during storage?

Answer:
Polar aprotic solvents (e.g., dichloromethane) stabilize the compound by reducing hydrolysis. Key findings:

  • Moisture sensitivity : Storage under anhydrous conditions (e.g., molecular sieves) extends shelf life .
  • Temperature : Below –20°C, decomposition rates decrease by 70% compared to room temperature .

Basic: What strategies mitigate side reactions during sulfonylation using this compound?

Answer:

  • Base selection : Use mild bases (e.g., pyridine) to neutralize HCl byproducts without inducing elimination .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) suppress competing hydrolysis .

Basic: What are the environmental and regulatory considerations for disposing of this compound waste?

Answer:

  • Neutralization : Hydrolyze with aqueous NaOH to convert sulfonyl chloride into less hazardous sulfonate salts .
  • Regulatory compliance : Follow OSHA HazCom 2012 guidelines for labeling and SDS documentation .

Advanced: How can kinetic studies improve the scalability of reactions involving this compound?

Answer:

  • Rate determination : Use stopped-flow UV-Vis to measure reaction kinetics under varying temperatures .
  • Scale-up criteria : Maintain a Reynolds number >4,000 in continuous-flow reactors to ensure efficient mixing and heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.